CX516

Descripción

CX516 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

modulates AMPA receptor desensitization ; an analog of 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine

Structure

3D Structure

Propiedades

IUPAC Name |

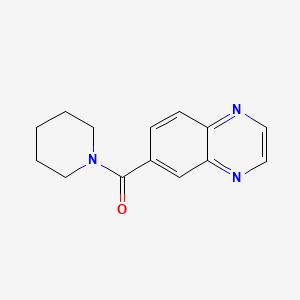

piperidin-1-yl(quinoxalin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDGGVOPIJEHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165574 | |

| Record name | Ampalex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154235-83-3 | |

| Record name | 1-(Quinoxalin-6-ylcarbonyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154235-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ampalex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154235833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CX516 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ampalex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154235-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CX516 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5QU38B4V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Dance: A Technical Guide to CX516's Modulation of AMPA Receptors

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of CX516, a notable ampakine, on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This whitepaper provides a granular view of the compound's interaction with AMPA receptors, supported by quantitative data, detailed experimental methodologies, and novel visualizations of the underlying molecular processes.

This compound, also known as Ampalex, is a positive allosteric modulator (PAM) of the AMPA receptor, a critical component of fast synaptic neurotransmission in the central nervous system.[1][2] It is classified as a "low-impact" ampakine, distinguishing it from "high-impact" modulators by its more subtle effects on receptor desensitization.[2][3][4] This characteristic is believed to contribute to its favorable safety profile, reducing the risk of excitotoxicity and seizures associated with more potent AMPA receptor activators.[4]

Core Mechanism of Action: Stabilizing the Open Channel

The primary mechanism by which this compound enhances AMPA receptor function is by slowing the deactivation of the receptor channel.[5][6] When glutamate (B1630785), the primary excitatory neurotransmitter, binds to the AMPA receptor, the ion channel opens, allowing an influx of cations that depolarize the neuron. This compound binds to an allosteric site at the interface of the ligand-binding domains of the dimeric AMPA receptor complex, specifically near the hinge region of the GluA2 subunit.[6][7][8] This binding event stabilizes the receptor in its open, agonist-bound conformation. The result is a prolonged open time of the ion channel, leading to an increased amplitude and duration of excitatory postsynaptic currents (EPSCs).[5][7]

While this compound significantly impacts deactivation, it has a less pronounced effect on receptor desensitization, a process where the receptor enters a non-conducting state despite the continued presence of glutamate.[9][10] This selective action on deactivation kinetics is a hallmark of its modulatory profile.

Quantitative Insights into this compound's Efficacy and Potency

A compilation of data from various studies highlights the quantitative aspects of this compound's interaction with AMPA receptors. The following table summarizes key parameters, offering a comparative perspective on its performance.

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| EC50 | 2.8 ± 0.9 mM | Acutely isolated prefrontal cortex pyramidal neurons | Enhancement of glutamate-evoked currents | [9] |

| Emax | 4.8 ± 1.4-fold increase | Acutely isolated prefrontal cortex pyramidal neurons | Enhancement of glutamate-evoked currents | [9] |

| Glutamate Potency Shift | 3-fold increase | Acutely isolated prefrontal cortex pyramidal neurons | Glutamate concentration-response profile | [9] |

| Steady-State Current Potentiation | ~1000% increase | Cortical neurons | Co-application with glutamate (6 mM this compound) | [3] |

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the complex mechanisms and experimental approaches, a series of diagrams have been generated using the DOT language.

Caption: Signaling pathway of this compound's action on AMPA receptors.

References

- 1. CX-516 - Wikipedia [en.wikipedia.org]

- 2. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. Recovery from AMPA Receptor Potentiation by Ampakines [mdpi.com]

- 4. CX-516 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Structural analysis of the positive AMPA receptor modulators this compound and Me-CX516 in complex with the GluA2 ligand-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Positive modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in prefrontal cortical pyramidal neurons by a novel allosteric potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of CX516: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX516, also known as Ampalex, is a pioneering nootropic compound belonging to the ampakine class of drugs. It acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, this compound potentiates glutamate-mediated ion channel opening, thereby enhancing synaptic plasticity.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key in vitro and in vivo data. It includes detailed experimental methodologies for seminal studies and visual representations of its mechanism of action and experimental workflows. While this compound showed promise in preclinical studies, its development for clinical use has been hampered by low potency and a short half-life.[1] Nevertheless, it remains a valuable research tool for investigating the therapeutic potential of AMPA receptor modulation.

Core Pharmacological Data

The following tables summarize the available quantitative data for this compound, focusing on its in vitro efficacy and in vivo behavioral effects.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type | Assay Conditions | Reference |

| EC₅₀ | 156 µM | HEK293 Cells | Potentiation of glutamate-induced currents | MedchemExpress |

| Eₘₐₓ | 4.8 ± 1.4-fold increase | Acutely isolated prefrontal cortex pyramidal neurons | Enhancement of glutamate-evoked currents | [2] |

| Potentiation of steady-state current | ~1000% increase | Cortical Neurons | Co-application with glutamate (B1630785) | [3] |

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Route of Administration | Reference |

| Elimination Half-life (t₁/₂) | 45 minutes | Human | Not Specified | [2] |

Note: Detailed pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and AUC for this compound in both human and rat models are not consistently reported in the available scientific literature.

Table 3: In Vivo Behavioral Effects of this compound in Rats

| Behavioral Task | Dose | Route of Administration | Key Findings | Reference |

| Delayed-Nonmatch-to-Sample (DNMS) | 35 mg/kg | Intraperitoneal | Improved performance, particularly at longer delay intervals (6-35 sec). | [4] |

| Delayed-Nonmatch-to-Sample (DNMS) | 10-20 mg/kg | Intraperitoneal | Effective in facilitating performance, but with more inconsistent results across animals compared to 35 mg/kg. | [5] |

| Delayed-Nonmatch-to-Sample (DNMS) | 50-70 mg/kg | Intraperitoneal | Produced facilitation of performance, but animals periodically failed to complete the session. | [5] |

Mechanism of Action and Signaling Pathway

This compound is a positive allosteric modulator of the AMPA receptor. It binds to a site on the receptor that is distinct from the glutamate binding site. This binding event does not activate the receptor directly but rather enhances the receptor's response to glutamate. The primary mechanism involves slowing the deactivation of the receptor, which leads to a prolonged open time of the associated ion channel.[6] This results in an increased influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron for a given amount of glutamate release, thereby potentiating the excitatory postsynaptic potential (EPSP).[6] This enhancement of synaptic transmission is believed to be the basis for the cognitive-enhancing effects observed in preclinical models.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological profiling of this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is adapted from studies investigating the potentiation of AMPA receptor currents by this compound in neuronal cultures.[5][7][8]

Objective: To measure the effect of this compound on glutamate-evoked currents in individual neurons.

Cell Preparation:

-

Primary cortical or hippocampal neurons are cultured on glass coverslips for 4-6 days in vitro (DIV) for whole-cell recordings or 2-3 weeks for miniature synaptic current (mini) recordings.

-

Prior to recording, the culture medium is replaced with a recording saline solution containing (in mM): 145 NaCl, 5.4 KCl, 1.8 CaCl₂, 0.8 MgCl₂, 10 HEPES, 10 D-glucose, 30 sucrose, and 40 nM tetrodotoxin (B1210768) (TTX), with the pH adjusted to 7.4 with NaOH. For mini recordings, TTX concentration is increased to 1 µM.

Recording Setup:

-

Recordings are performed using a patch-clamp amplifier (e.g., Axopatch 200B).

-

Borosilicate glass pipettes (2-5 MΩ) are filled with an internal solution containing (in mM): 115 Cs-methylsulfonate, 10 CsCl, 20 HEPES, 10 EGTA, and 4 Mg-ATP, with the pH adjusted to 7.2 and osmolarity to 292 mOsm.

-

Cells are voltage-clamped at -80 mV.

Experimental Procedure:

-

A stable whole-cell recording configuration is established.

-

Glutamate (500 µM) is applied to the neuron using a rapid superfusion system (e.g., DAD-12) to evoke a baseline AMPA receptor-mediated current.

-

This compound is co-applied with glutamate at various concentrations to determine its potentiating effect.

-

The current is filtered at 2 kHz and digitized at 5 kHz for analysis.

-

The effect of the compound is measured by calculating the mean value of the plateau current between 600 ms (B15284909) and 900 ms after the application of glutamate or glutamate plus this compound.

In Vivo Behavioral Assay: Delayed-Nonmatch-to-Sample (DNMS) in Rats

This protocol is based on studies evaluating the effects of this compound on short-term memory in rats.[4]

Objective: To assess the impact of this compound on spatial short-term memory.

Apparatus:

-

A modified Skinner box with two retractable levers on one wall and a nose-poke receptacle on the opposite wall. A cue light is located above the nose-poke receptacle.

Subjects:

-

Male Long-Evans rats.

Procedure:

-

Training: Rats are trained on the DNMS task to a criterion of >85% correct responses on trials with short delays (1-5 seconds).

-

Trial Structure:

-

Sample Phase: One of the two levers is extended. The rat must press the lever to receive a reward pellet.

-

Delay Phase: The lever is retracted, and the cue light is illuminated. The delay duration is varied (e.g., 1-40 seconds). The rat must maintain its nose in the receptacle during the delay.

-

Choice Phase: Both levers are extended. The rat must press the lever that was not presented during the sample phase (the "non-match") to receive a reward.

-

-

Drug Administration:

-

This compound is dissolved in a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin.

-

The drug is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 35 mg/kg) approximately 5 minutes before the start of the behavioral session.

-

Control animals receive vehicle injections.

-

-

Data Analysis: The percentage of correct responses is calculated, particularly as a function of the delay interval, to assess memory performance.

In Vivo Neurochemical Analysis: Microdialysis

Objective: To measure extracellular levels of neurotransmitters (e.g., glutamate, dopamine) in a specific brain region of a freely moving animal following this compound administration.

Surgical Procedure:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover for several days.

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

A baseline period of at least 1-2 hours is allowed for equilibration.

-

Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into a fraction collector.

-

This compound is administered systemically (e.g., i.p. injection).

-

Dialysate collection continues for a predetermined period post-injection.

Sample Analysis:

-

Neurotransmitter concentrations in the dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with a sensitive detector (e.g., electrochemical or fluorescence detector).

-

Concentrations are quantified by comparing peak areas to those of known standards.

-

Data are typically expressed as a percentage of the mean baseline levels.

Conclusion and Future Directions

This compound has been instrumental in demonstrating the potential of AMPA receptor modulation for cognitive enhancement. Its pharmacological profile is characterized by positive allosteric modulation of AMPA receptors, leading to enhanced synaptic transmission and improved performance in memory tasks in preclinical models. However, the clinical translation of this compound has been limited by its low potency and unfavorable pharmacokinetic properties, specifically its short half-life.

Future research in this area will likely focus on the development of novel ampakines with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation of these and other compounds targeting the glutamatergic system for the treatment of cognitive disorders. A deeper understanding of the nuanced interactions between different ampakines and various AMPA receptor subunit compositions will be crucial for designing next-generation therapeutics with enhanced efficacy and safety.

References

- 1. CX-516 - Wikipedia [en.wikipedia.org]

- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recovery from AMPA Receptor Potentiation by Ampakines [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AMPA receptor modulators have different impact on hippocampal pyramidal cells and interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on CX516 for Alzheimer's Disease: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the preclinical research conducted on CX516, an ampakine compound investigated for its therapeutic potential in Alzheimer's disease (AD). This compound acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key component of the glutamatergic system critical for synaptic plasticity, learning, and memory. While clinical trials in humans proved disappointing due to low potency and a short half-life, the preclinical data for this compound established a foundational proof-of-concept for AMPA receptor modulation as a therapeutic strategy for cognitive decline.[1] This document synthesizes quantitative data from key preclinical studies, details experimental protocols, and visualizes the underlying mechanisms and workflows. It is intended for researchers, scientists, and professionals in the field of neuropharmacology and drug development.

Introduction to this compound and its Target

The progressive cognitive decline in Alzheimer's disease is strongly correlated with synaptic dysfunction and loss. The glutamatergic system, the primary excitatory neurotransmitter system in the brain, plays a crucial role in the synaptic processes underlying learning and memory, which are significantly impaired in AD.[2]

1.1 AMPA Receptors as a Therapeutic Target AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their function is integral to synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.[3] In Alzheimer's disease, the function of glutamate-releasing brain cells is often compromised, leading to impaired synaptic signaling.[2] Consequently, enhancing the function of remaining AMPA receptors presents a viable therapeutic strategy to ameliorate cognitive deficits.

1.2 this compound: An AMPAkine this compound (Ampalex) is one of the first ampakine compounds developed to positively modulate AMPA receptor function.[1] It binds to an allosteric site on the AMPA receptor, enhancing glutamatergic neurotransmission.[3] Although its clinical development for AD was halted, this compound remains a widely used reference compound in animal research for exploring the therapeutic potential of newer, more potent ampakines.[1]

Mechanism of Action

This compound is not a direct agonist of the AMPA receptor. Instead, it acts as a positive allosteric modulator. Upon binding of the primary agonist, glutamate, this compound modulates the receptor's conformation to enhance its function. This is achieved by slowing the receptor's deactivation and/or desensitization rates, which results in a prolonged channel opening time and a slower decay of the excitatory postsynaptic potential (EPSP).[3] This enhancement of the glutamate signal facilitates synaptic plasticity and has been shown to improve LTP in the hippocampus.[3]

Preclinical Efficacy Data

Preclinical studies on this compound have been conducted in both ex vivo brain slice preparations and in vivo animal models to assess its effects on synaptic function and cognition.

3.1 Ex Vivo Electrophysiological Studies An organotypic hippocampal slice model utilizing chloroquine-induced lysosomal dysfunction was developed to mimic pathogenic aspects of protein accumulation seen in neurodegenerative diseases like AD.[4] This model exhibits impaired synaptic AMPA receptor function, providing a platform to test the restorative effects of this compound.[4]

Experimental Protocol: Organotypic Hippocampal Slice Model

-

Slice Preparation: Hippocampal slices (400 µm) are prepared from postnatal day 7-9 Sprague-Dawley rat pups.

-

Culture: Slices are cultured on semi-permeable membrane inserts for approximately 14 days.

-

Model Induction: To induce lysosomal dysfunction and protein accumulation, the culture medium is treated with chloroquine (B1663885) (10 µM) for 48 hours prior to recording.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed on CA1 pyramidal neurons to measure AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs). Outside-out patch recordings are used to assess single-channel properties.

-

Drug Application: this compound is acutely applied to the slices, and recordings are taken to measure its effects on the previously impaired synaptic parameters.[4]

Table 1: Electrophysiological Effects of this compound in a Hippocampal Slice Model

| Parameter | Condition: Chloroquine-Treated | Result with this compound Application |

|---|---|---|

| mEPSC Frequency | Significantly Decreased | Returned to near-normal levels[4] |

| mEPSC Amplitude | Significantly Decreased | Returned to near-normal levels[4] |

| P(open) of AMPA-R | Decreased | Significant recovery[4] |

| Mean Open Time of AMPA-R | Decreased | Significant recovery[4] |

3.2 In Vivo Behavioral Studies To assess the impact of this compound on cognitive function, researchers employed behavioral tasks in rats, most notably the delayed-nonmatch-to-sample (DNMS) task, which evaluates short-term spatial memory.

Experimental Protocol: Delayed-Nonmatch-to-Sample (DNMS) Task

-

Apparatus: An operant chamber equipped with retractable levers.

-

Training: Rats are trained to press a "sample" lever. After a variable delay, two "choice" levers are presented.

-

Task Rule: The rat must press the lever that does not match the position of the original sample lever to receive a food reward.

-

Drug Administration: this compound or a vehicle is administered systemically (e.g., intraperitoneally) before the daily testing session.

-

Performance Metric: Performance is measured as the percentage of correct choices, particularly as the delay interval between the sample and choice phases increases.[5]

Table 2: Effects of this compound on Short-Term Memory in Rats (DNMS Task)

| Parameter | Value / Finding |

|---|---|

| Animal Model | Rats |

| Behavioral Task | Delayed-Nonmatch-to-Sample (DNMS) |

| This compound Dosage | 35 mg/kg |

| Key Finding | Marked and progressive increase in performance, particularly on trials with delays of 6–35 seconds.[5] |

| Performance Improvement | Maximum of 25% increase from pre-drug baseline. The this compound group showed a mean increase of 14.3 ± 3.5% over 17 days, compared to 1.9 ± 1.5% for the control group.[5] |

| Carryover Effect | In most animals, the positive effect persisted on non-drug days following a period of drug administration.[5][6] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound in animal models was a critical factor in interpreting behavioral results and ultimately foreshadowed its limitations in clinical settings.

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value |

|---|---|

| Half-life (blood) | Approximately 15–20 minutes[7] |

| Effective Concentration | A 35 mg/kg dose results in blood and brain levels of approximately 50 µM, sufficient to increase synaptic potentials.[5] |

Discussion and Conclusion

The preclinical data for this compound strongly supported the hypothesis that positive modulation of AMPA receptors could reverse synaptic deficits and improve cognitive function in models relevant to Alzheimer's disease. Ex vivo studies demonstrated a direct restorative effect on AMPA receptor function at the cellular level.[4] In vivo studies confirmed that this cellular effect translated into significant improvements in short-term memory in rats.[5]

Despite this promising preclinical evidence, this compound ultimately failed in human clinical trials. This disconnect is largely attributed to the drug's poor pharmacokinetic properties, specifically its low potency and very short half-life, which made it difficult to maintain effective therapeutic concentrations in humans.[1]

Nevertheless, the research on this compound was not a failure. It provided a crucial proof-of-concept that has guided the development of a new generation of more potent and pharmacokinetically stable ampakine compounds (e.g., farampator, CX-717).[1] The preclinical work on this compound established a valuable blueprint for evaluating these next-generation molecules and solidified the AMPA receptor as a promising, albeit challenging, therapeutic target for the symptomatic treatment of Alzheimer's disease and other cognitive disorders.

References

- 1. CX-516 - Wikipedia [en.wikipedia.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]

An In-depth Technical Guide to the Effects of CX516 on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX516, an ampakine compound, acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a member of the benzoylpiperidine class of ampakines, it has been a subject of significant research interest for its potential to enhance cognitive function and ameliorate synaptic deficits in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and mild cognitive impairment.[2][3] This technical guide provides a comprehensive overview of the effects of this compound on synaptic plasticity, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor. This binding slows the receptor's deactivation and desensitization kinetics, leading to a prolonged channel opening time in response to glutamate.[4][5] The result is an amplification of the excitatory postsynaptic potential (EPSP), a key factor in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[4]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various parameters of synaptic function and neuronal activity as reported in preclinical studies.

Table 1: Effects of this compound on Miniature Excitatory Postsynaptic Currents (mEPSCs) in Hippocampal CA1 Pyramidal Neurons

| Parameter | Condition | Value | Reference |

| mEPSC Frequency (Hz) | Control | 1.8 ± 0.2 | [6] |

| Chloroquine-treated | 0.9 ± 0.1 | [6] | |

| Chloroquine + this compound (100 µM) | 1.6 ± 0.2# | [6] | |

| mEPSC Amplitude (pA) | Control | 15.2 ± 0.8 | [6] |

| Chloroquine-treated | 11.5 ± 0.6 | [6] | |

| Chloroquine + this compound (100 µM) | 14.8 ± 0.7# | [6] |

*p < 0.05 compared to control; #p < 0.05 compared to chloroquine-treated.

Table 2: Effects of this compound on AMPA Receptor Kinetics

| Parameter | This compound Concentration | Effect | Reference |

| Deactivation Time Constant | 100 µM | Prolonged | [5] |

| Desensitization | 100 µM | Modestly reduced | [7] |

| Glutamate-induced Steady-State Current | 6 mM | ~1000% increase | [7] |

Table 3: In Vivo Effects of this compound on Hippocampal Neuronal Firing in Rats during a Delayed-Nonmatch-to-Sample (DNMS) Task

| Neuronal Firing Rate (Hz) | Pre-CX516 | Post-CX516 (35 mg/kg, i.p.) | p-value | Reference |

| Sample Phase | 2.73 ± 0.21 | 8.81 ± 0.43 | < 0.001 | [8] |

| Delay Phase (11-15 sec delay) | 1.22 ± 0.11 | 2.45 ± 0.14 | < 0.01 | [8] |

| Delay Phase (16-20 sec delay) | 1.42 ± 0.16 | 3.51 ± 0.13 | < 0.01 | [8] |

| Delay Phase (21-30 sec delay) | 1.52 ± 0.13 | 4.46 ± 0.25 | < 0.001 | [8] |

| Delay Phase (31-35 sec delay) | 1.95 ± 0.23 | 6.41 ± 0.27 | < 0.001 | [8] |

| Recognition Phase | 4.07 ± 0.41 | 11.41 ± 0.61 | < 0.001 | [8] |

Signaling Pathways Modulated by this compound

This compound, through its potentiation of AMPA receptor activity, influences several downstream signaling cascades crucial for synaptic plasticity. The influx of Ca2+ through AMPA receptors, and subsequently through NMDA receptors due to enhanced depolarization, activates key kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII), protein kinase A (PKA), and protein kinase C (PKC). These kinases, in turn, phosphorylate various synaptic proteins, including AMPA receptor subunits themselves, leading to increased receptor trafficking to the synapse and enhanced synaptic strength.

Furthermore, this compound-mediated neuronal activation can lead to the increased expression and release of Brain-Derived Neurotrophic Factor (BDNF). BDNF, by activating its receptor TrkB, triggers signaling pathways that promote the synthesis of proteins required for the long-term maintenance of LTP, including the activation of the transcription factor cAMP response element-binding protein (CREB).

References

- 1. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]

- 2. CX-516 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of AMPA receptor kinetics differentially influences synaptic plasticity in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Glutamate Hypothesis and AMPA Receptors in Schizophrenia

An In-depth Technical Guide on the Potential of CX516 for the Treatment of Schizophrenia

Executive Summary

This compound, a member of the ampakine class of drugs, has been a subject of significant investigation for its potential therapeutic role in treating cognitive deficits associated with schizophrenia. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound was developed to enhance glutamatergic neurotransmission, a pathway hypothesized to be hypoactive in schizophrenia. Preclinical studies in animal models demonstrated promising results, with this compound improving performance in memory and learning tasks. However, despite this early promise, clinical trials in schizophrenia patients yielded largely disappointing results. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and discussing the implications of its trial outcomes for future drug development in this area.

The traditional dopamine (B1211576) hypothesis of schizophrenia has been expanded to include the role of other neurotransmitter systems, with a significant focus on glutamate. A growing body of evidence suggests that schizophrenia may be linked to a dysfunction in glutamatergic signaling, particularly a hypofunction of N-methyl-D-aspartate (NMDA) and AMPA receptors in cortical and limbic brain regions.[1][2] AMPA receptors are responsible for the majority of fast excitatory synaptic transmission in the brain.[3] Their proper function is a prerequisite for the activation of NMDA receptors and is crucial for synaptic plasticity, learning, and memory.[2][4] Postmortem studies of brains from individuals with schizophrenia have revealed alterations in AMPA receptor subunits and associated proteins, suggesting that impaired AMPA receptor function could be a core component of the pathophysiology of the disease, contributing to the cognitive deficits observed.[1][4][5][6]

This compound: Mechanism of Action

This compound (also known as BDP-12) is a benzylpiperidine ampakine that acts as a positive allosteric modulator of the AMPA receptor.[7][8] Unlike direct agonists, this compound does not activate the receptor on its own. Instead, it binds to an allosteric site on the AMPA receptor-channel complex, enhancing the effects of the endogenous ligand, glutamate.[7] This modulation results in a slowing of the receptor's deactivation and desensitization processes. The practical effect is a prolonged channel opening time in response to glutamate, leading to an increased influx of positive ions and a larger, more sustained excitatory postsynaptic potential (EPSP).[7] This enhancement of glutamatergic signaling was hypothesized to improve hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[7]

Preclinical Evidence

Initial investigations into this compound were supported by robust preclinical data from both in vitro and in vivo models, which suggested a strong potential for cognitive enhancement.

In Vitro Electrophysiology

Studies using organotypic hippocampal slice cultures, where protein accumulation was induced to mimic aspects of neurodegenerative disease, demonstrated that this compound could reverse functional deficits in AMPA receptors. In this model, pathological conditions led to a significant decrease in the frequency and amplitude of AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs). Application of this compound restored these parameters to near-normal levels, indicating that it could ameliorate synaptic dysfunction at a cellular level.[9]

Animal Models of Cognition

In animal models, this compound showed significant cognitive-enhancing effects. In rats performing a spatial delayed-nonmatch-to-sample (DNMS) task, a test of short-term memory, this compound administration led to a marked and progressive improvement in performance, particularly at longer delay intervals.[10] This behavioral improvement was correlated with enhanced firing of hippocampal neurons.[10] Furthermore, in animal models designed to replicate the cognitive deficits of schizophrenia through treatment with phencyclidine (PCP), this compound was shown to significantly attenuate deficits in attentional set-shifting tasks.[8]

Table 1: Summary of Quantitative Preclinical Data for this compound

| Model System | Experiment | Key Finding | Quantitative Data | Reference |

| Rat Hippocampus (In Vivo) | Spatial DNMS Task | Increased hippocampal neuron firing rate during long-delay trials | Firing Rate (31-35s delay): Pre-CX516: 1.95 ± 0.23 Hz; Post-CX516: 6.41 ± 0.27 Hz (p < 0.001) | [10] |

| Rat Model (PCP-induced deficits) | Attentional Set-Shifting | Reversal of cognitive deficits | Effective Doses: 10 and 20 mg/kg, s.c. | [8] |

| Organotypic Hippocampal Slices | Chloroquine-induced dysfunction | Restoration of mEPSC frequency and amplitude | Returned parameters to "nearly normal levels" | [9] |

Example Experimental Protocol: Organotypic Hippocampal Slice Model

-

Model Preparation: Organotypic hippocampal slice cultures are prepared from postnatal day 7-9 rat pups. Slices (400 µm) are cultured for 10-14 days.[9]

-

Induction of Dysfunction: To induce lysosomal dysfunction and protein accumulation, cultures are treated with chloroquine (B1663885) (10 µM) for 48 hours.[9]

-

Electrophysiology: Whole-cell patch-clamp recordings are performed on CA1 pyramidal neurons. AMPA receptor-mediated mEPSCs are isolated pharmacologically (e.g., using TTX to block action potentials and picrotoxin/APV to block GABA-A and NMDA receptors, respectively).[9]

-

Drug Application: After establishing a baseline recording, this compound is bath-applied to the slices.

-

Data Analysis: Changes in mEPSC frequency, amplitude, and single-channel properties (e.g., probability of opening, mean open time) are recorded and analyzed before and after this compound application to quantify the drug's effect on restoring synaptic function.[9][11]

Clinical Trials in Schizophrenia

The promising preclinical data led to several clinical trials investigating this compound for the treatment of cognitive and negative symptoms in schizophrenia. By June 2001, this compound was in Phase II trials for this indication.[12]

Pilot and Early Phase Studies

An early placebo-controlled pilot study investigated this compound as an add-on therapy to clozapine (B1669256) in a small number of patients (N=19 across two trials).[13] The results were encouraging, suggesting that this compound was well-tolerated and associated with moderate-to-large effect sizes for improvements in attention and memory.[13] A separate case series using this compound as a monotherapy in four patients, however, found no clear improvement in psychosis or cognition.[14]

Larger Confirmatory Add-on Trial

A larger, more definitive 4-week, randomized, placebo-controlled trial was conducted to assess this compound (900 mg three times daily) as an add-on therapy for 105 stable schizophrenia patients treated with clozapine, olanzapine (B1677200), or risperidone (B510).[15] The primary endpoint was the change from baseline in a composite cognitive score.

The trial failed to meet its primary endpoint. Patients treated with this compound did not show any significant improvement on the composite cognitive score or on any individual cognitive test compared to placebo.[15] Interestingly, the effect size for the cognitive score was slightly negative for patients on clozapine (-0.19) and slightly positive for those on olanzapine or risperidone (0.24), though neither was statistically significant.[15] Furthermore, the placebo group showed greater improvement on the PANSS total symptom score than the this compound group.[15][16] The drug was generally well-tolerated, with side effects including fatigue, insomnia, and epigastric discomfort.[15]

Table 2: Summary of Key this compound Clinical Trials in Schizophrenia

| Study | Design | N | Dosage | Duration | Key Finding | Reference |

| Goff et al. (2001) | Placebo-controlled, add-on to clozapine | 19 | Dose-finding & fixed-dose | 4 weeks | Well-tolerated; moderate-to-large effect sizes for improved attention and memory. | [13] |

| Marenco et al. (2002) | Placebo-controlled, monotherapy (case series) | 4 (drug) | 300-900 mg tid | 2-4 weeks | No clear improvement in psychosis or cognition. | [14] |

| Goff et al. (2008) | Placebo-controlled, add-on to various antipsychotics | 105 | 900 mg tid | 4 weeks | Not effective for cognition or symptoms; no difference from placebo on primary cognitive endpoint. | [15] |

Discussion and Future Outlook

The failure of this compound in a well-controlled clinical trial, despite strong preclinical backing, highlights the significant translational gap in schizophrenia drug development. Several factors may have contributed to this outcome. This compound is considered a first-generation, low-potency ampakine. It is possible that its modest effect on the AMPA receptor was insufficient to produce a clinically meaningful cognitive improvement in a complex disorder like schizophrenia. The development of newer, more potent ampakines like farampator (B1672055) (CX691) and CX717, against which this compound is now a reference compound, suggests that higher potency may be required for efficacy.[17][18]

The therapeutic hypothesis itself—that broadly enhancing AMPA receptor function will improve cognition in schizophrenia—may be an oversimplification. The glutamatergic system is complex, and the precise nature of AMPA receptor dysregulation in schizophrenia is not fully understood. It may involve specific receptor subunits, trafficking abnormalities, or dysfunction only in particular brain circuits.[2][4] A non-specific positive modulator might fail to target the core deficit or could even be counterproductive in some circuits. The finding that the placebo group improved more on the PANSS total score in the large add-on trial raises questions about the drug's overall effect on symptomatology.[15]

Conclusion

This compound represents a pioneering effort to target the glutamatergic system for the treatment of cognitive deficits in schizophrenia. While it demonstrated a clear mechanism of action and promising effects in preclinical models, it ultimately failed to show efficacy in adequately powered clinical trials. The story of this compound serves as a crucial case study for researchers and drug developers, underscoring the challenges of translating preclinical findings into clinical success for central nervous system disorders. Although this compound itself is not a viable treatment for schizophrenia, the knowledge gained from its investigation has paved the way for the development of more potent and potentially more effective next-generation AMPA receptor modulators and has refined the scientific community's approach to targeting glutamatergic pathways in psychiatric disease.

References

- 1. Functional impairment of cortical AMPA receptors in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate Receptor Abnormalities in Schizophrenia: Implications for Innovative Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Abnormal N-linked glycosylation of cortical AMPA receptor subunits in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. Functional impairment of cortical AMPA receptors in schizophrenia. [escholarship.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity | Journal of Neuroscience [jneurosci.org]

- 11. researchgate.net [researchgate.net]

- 12. CX-516 Cortex pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A placebo-controlled pilot study of the ampakine this compound added to clozapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preliminary experience with an ampakine (this compound) as a single agent for the treatment of schizophrenia: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 16. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CX-516 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 18. CX-516 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Ampakine Class of Compounds and the Prototypical Agent CX516

Executive Summary: The ampakine class of compounds represents a significant area of research in cognitive enhancement and the treatment of neurological and psychiatric disorders. These molecules act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component of fast excitatory synaptic transmission in the central nervous system. By enhancing glutamatergic signaling, ampakines have shown potential in preclinical models to improve learning, memory, and other cognitive functions. CX516, also known as Ampalex, is one of the earliest and most extensively studied ampakines. Though its clinical development was hampered by low potency and a short half-life, it remains a vital reference compound for neuropharmacological research. This guide provides a detailed overview of the mechanism of action of ampakines, a specific profile of this compound, quantitative data from key studies, and methodologies for relevant experimental protocols.

Introduction to the Ampakine Class

Ampakines are a class of synthetic compounds that enhance glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor.[1] Unlike direct agonists, they do not activate the receptor themselves but rather modulate its response to the endogenous ligand, glutamate (B1630785).[2] This mechanism allows them to enhance synaptic transmission in a use-dependent manner.[1] The therapeutic potential of ampakines has been investigated for a wide range of conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, ADHD, and treatment-resistant depression.[3]

Ampakines are broadly categorized into two main subfamilies, often referred to as Type I and Type II, based on their distinct effects on AMPA receptor kinetics:

The Molecular Target: AMPA Receptors

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain. They are crucial for synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[8][9] Upon binding glutamate, the AMPA receptor channel opens, allowing the influx of sodium and, in some cases, calcium ions, leading to depolarization of the postsynaptic membrane. The activity of these receptors can be potentiated by ampakines, which bind to an allosteric site located at the interface between subunits of the receptor's ligand-binding domain.[10] This binding event stabilizes the open form of the receptor or reduces its desensitization, thereby amplifying the postsynaptic current.[9][10]

Mechanism of Action

Allosteric Modulation and Downstream Signaling

Furthermore, some ampakines may also indirectly promote neuronal health and plasticity by increasing the production of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[2][9] Enhanced excitatory input driven by ampakines can lead to increased BDNF expression and signaling, which plays a critical role in synaptic plasticity and neuronal survival.[8][9]

Profile of a Prototypical Ampakine: this compound (Ampalex)

Preclinical and Clinical Findings

References

- 1. AMPAkines have site-specific analgesic effects in the cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ampakine [chemeurope.com]

- 3. Ampakine - Wikipedia [en.wikipedia.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Oncolytic Properties of Ampakines In Vitro | Anticancer Research [ar.iiarjournals.org]

- 6. Ampakines | Ampakine [ampakines.org]

- 7. mdpi.com [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. CX-516 - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. jneurosci.org [jneurosci.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Effect of this compound, an AMPA-modulating compound, on cognition and behavior in fragile X syndrome: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ampakine CX516: A Deep Dive into its Impact on Learning and Memory in Animal Models

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the cognitive-enhancing effects of CX516, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We delve into the preclinical evidence from various animal models of learning and memory, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Promise of AMPA Receptor Modulation

The glutamatergic system, particularly the AMPA receptor, is a cornerstone of synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[1][2] Ampakines, such as this compound, are a class of compounds that enhance glutamatergic neurotransmission by positively modulating AMPA receptors.[3] this compound slows the deactivation and desensitization of the AMPA receptor channel, leading to a prolonged and enhanced excitatory postsynaptic potential.[4] This potentiation of synaptic responses is thought to facilitate the induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[1][4]

This compound was one of the first ampakine compounds to be developed and has been investigated for its potential therapeutic benefits in conditions associated with cognitive impairment, including Alzheimer's disease and schizophrenia.[3][5] While human clinical trials have yielded mixed results, often attributed to the compound's low potency and short half-life, this compound remains a critical tool in preclinical research for understanding the role of AMPA receptor modulation in cognitive function.[3]

Mechanism of Action: Enhancing Synaptic Strength

This compound exerts its effects by binding to an allosteric site on the AMPA receptor, a ligand-gated ion channel. This binding event modulates the receptor's conformation, leading to two key changes: a slower channel closing rate (deactivation) and a reduced entry into a desensitized state where the channel is closed despite the continued presence of glutamate (B1630785).[4] The net result is an amplification of the synaptic current in response to glutamate release. This enhanced synaptic transmission is believed to be the primary mechanism through which this compound facilitates learning and memory.

This compound Signaling Pathway

Impact on Learning and Memory in Animal Models: Quantitative Data

The cognitive-enhancing effects of this compound have been evaluated in a variety of animal models using a range of behavioral tasks. The following tables summarize the quantitative findings from key studies.

Delayed-Nonmatch-to-Sample (DNMS) Task

The DNMS task is a measure of short-term recognition memory. In a spatial version of this task, rats are required to remember the location of a previously presented stimulus (e.g., a lever) and select the novel location after a delay period to receive a reward.

Table 1: Effect of this compound on DNMS Task Performance in Rats

| Performance Metric | Vehicle Control | This compound (35 mg/kg) | p-value | Reference |

| Overall % Correct (across all delays) | 72.7 ± 2.7% | 87.0 ± 3.5% | < 0.001 | [1] |

| % Correct at 6-10s Delay | ~65% | ~85% | < 0.01 | [1] |

| % Correct at 21-25s Delay | ~55% | ~80% | < 0.001 | [1] |

| % Correct at 31-35s Delay | ~50% (chance) | ~75% | < 0.001 | [1] |

Data are presented as mean ± SEM. Performance improvement was particularly notable at longer delay intervals where memory load is highest.[1]

Table 2: Dose-Response of this compound in the DNMS Task

| Dose of this compound | Effect on Performance | Notes | Reference |

| 10-20 mg/kg | Effective, but inconsistent across animals | Lower efficacy | [1] |

| 35 mg/kg | Consistent and robust improvement in performance | Optimal dose in this study | [1] |

| 50-70 mg/kg | Facilitation of performance, but with side effects | Animals periodically failed to complete sessions | [1] |

A remarkable finding was that the positive effects of this compound on DNMS performance were, in many animals, still present on days when the drug was not administered, suggesting a lasting enhancement of memory function.[1]

Morris Water Maze (MWM)

The MWM is a classic test of spatial learning and memory. Animals are placed in a pool of opaque water and must learn the location of a hidden escape platform using distal visual cues.

Table 3: Representative Data on the Effect of this compound in the Morris Water Maze

| Performance Metric | Vehicle Control | This compound | p-value |

| Escape Latency (s) - Day 4 | 25.2 ± 3.1 | 15.8 ± 2.5 | < 0.05 |

| Swim Speed (cm/s) | 20.1 ± 1.5 | 19.8 ± 1.3 | > 0.05 (NS) |

| Time in Target Quadrant (%) - Probe Trial | 30.5 ± 4.2 | 45.1 ± 3.8 | < 0.01 |

Note: The data presented in this table are representative examples based on typical findings in MWM studies and are intended for illustrative purposes, as specific quantitative data for this compound in this paradigm were not available in the searched literature.

Radial Arm Maze (RAM)

The RAM is used to assess both working and reference memory. Animals must learn to visit each arm of the maze to retrieve a food reward without re-visiting arms within a trial (a measure of working memory) and to avoid arms that are never baited (a measure of reference memory).[8]

Table 4: Representative Data on the Effect of this compound in the Radial Arm Maze

| Performance Metric | Vehicle Control | This compound | p-value |

| Working Memory Errors (re-entries) | 2.5 ± 0.4 | 1.2 ± 0.3 | < 0.05 |

| Reference Memory Errors (unbaited arm entries) | 0.8 ± 0.2 | 0.3 ± 0.1 | < 0.05 |

| Time to Complete Task (s) | 180 ± 20 | 135 ± 15 | < 0.01 |

Note: The data presented in this table are representative examples based on typical findings in RAM studies and are intended for illustrative purposes, as specific quantitative data for this compound in this paradigm were not available in the searched literature.

Novel Object Recognition (NOR) Task

The NOR task assesses an animal's ability to recognize a novel object in a familiar environment. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[9]

Table 5: Representative Data on the Effect of this compound in the Novel Object Recognition Task

| Performance Metric | Vehicle Control | This compound | p-value |

| Discrimination Index | 0.15 ± 0.05 | 0.45 ± 0.08 | < 0.01 |

| Total Exploration Time (s) | 65 ± 8 | 68 ± 7 | > 0.05 (NS) |

Note: The data presented in this table are representative examples based on typical findings in NOR studies and are intended for illustrative purposes, as specific quantitative data for this compound in this paradigm were not available in the searched literature. The discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).[9]

Experimental Protocols

Detailed and consistent experimental protocols are critical for the reliable assessment of cognitive enhancers. Below are detailed methodologies for the key experiments cited.

General Drug Administration Protocol

-

Compound Preparation: this compound is typically dissolved in a vehicle such as 2-hydroxypropyl-β-cyclodextrin to improve solubility.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies.

-

Dosing and Timing: The dose of this compound and the timing of administration relative to the behavioral task are critical parameters that should be optimized for each specific experiment. A common starting point is 30-60 minutes prior to the task.

Delayed-Nonmatch-to-Sample (DNMS) Task Protocol

-

Apparatus: A two-lever operant chamber with a central port for reward delivery.

-

Habituation and Training: Rats are first trained to press the levers for a food reward. They then learn the non-matching-to-sample rule: after a sample lever press, they must press the other lever after a delay to receive a reward.

-

Testing Procedure:

-

A trial begins with the presentation of one of the two levers (the "sample").

-

The rat presses the sample lever.

-

A delay period of varying duration (e.g., 1 to 40 seconds) is initiated.

-

Both levers are presented.

-

The rat must press the lever that was not presented during the sample phase (the "non-match") to receive a reward.

-

-

Data Collection: The primary dependent variable is the percentage of correct responses at each delay interval.

DNMS Experimental Workflow

Morris Water Maze (MWM) Protocol

-

Apparatus: A large circular pool (e.g., 1.5-2.0 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. The room should have various distal visual cues.

-

Habituation: Animals are typically handled and habituated to the testing room for several days before the experiment.

-

Acquisition Training:

-

Animals are released into the pool from one of four starting positions.

-

They are allowed to swim and search for the hidden platform for a set time (e.g., 60-90 seconds).

-

If the animal finds the platform, it is allowed to remain there for a short period (e.g., 15-30 seconds). If it fails to find the platform, it is gently guided to it.

-

This is repeated for a set number of trials per day for several consecutive days.

-

-

Probe Trial: After the final day of training, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds).

-

Data Collection: Key measures include escape latency, swim path length, swim speed, and, during the probe trial, the time spent in the target quadrant where the platform was previously located.

Radial Arm Maze (RAM) Protocol

-

Apparatus: An elevated central platform with multiple arms (typically 8) radiating outwards. Food wells are located at the end of each arm.

-

Habituation and Training: Animals are food-deprived to a percentage of their free-feeding body weight. They are habituated to the maze and learn to retrieve food rewards from the arms.

-

Testing Procedure:

-

A specific number of arms are baited with a food reward.

-

The animal is placed on the central platform and allowed to freely explore the arms.

-

A trial ends when the animal has visited all baited arms or after a set time limit.

-

-

Data Collection: The number of working memory errors (re-entering a previously visited baited arm) and reference memory errors (entering an arm that was never baited) are recorded.

Novel Object Recognition (NOR) Protocol

-

Apparatus: An open-field arena. A variety of objects that are distinct in shape, color, and texture are used.

-

Habituation: Animals are habituated to the empty open-field arena for several sessions.

-

Familiarization Phase:

-

Two identical objects are placed in the arena.

-

The animal is placed in the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes).

-

-

Test Phase:

-

After a retention interval (e.g., 1 hour to 24 hours), the animal is returned to the arena.

-

One of the familiar objects has been replaced with a novel object.

-

The animal is allowed to explore for a set period.

-

-

Data Collection: The time spent exploring each object is recorded. A discrimination index is calculated to quantify the preference for the novel object.

Conclusion and Future Directions

The ampakine this compound has consistently demonstrated the ability to enhance learning and memory in various animal models, particularly in tasks that rely on hippocampal function. The quantitative data from the DNMS task provides robust evidence for its efficacy in improving short-term memory. While specific quantitative data for this compound in the MWM, RAM, and NOR tasks are not as readily available in the published literature, the established protocols for these tasks provide a clear framework for future investigations into the cognitive-enhancing effects of this and other AMPA receptor modulators.

The primary mechanism of action, the positive allosteric modulation of AMPA receptors, is well-understood and provides a solid foundation for its pro-cognitive effects. The visualization of the downstream signaling pathways highlights the intricate molecular cascade that translates enhanced synaptic transmission into improved learning and memory.

For drug development professionals, the preclinical data on this compound underscores the therapeutic potential of targeting the AMPA receptor for cognitive enhancement. However, the translation of these findings to the clinic has been challenging, highlighting the need for next-generation ampakines with improved pharmacokinetic and pharmacodynamic properties. Future research should focus on:

-

Conducting systematic studies of newer ampakines in a battery of standardized behavioral tasks to allow for direct comparison of their efficacy and side-effect profiles.

-

Further elucidating the downstream molecular targets of AMPA receptor modulation to identify novel biomarkers and therapeutic targets.

-

Investigating the long-term effects of ampakine treatment on synaptic structure and function.

References

- 1. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CX-516 - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Radial arm maze - Wikipedia [en.wikipedia.org]

- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: CX516 Dosage Guidelines for Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of CX516 dosage guidelines for preclinical rodent studies. The information is compiled from various scientific publications and is intended to guide researchers in designing experiments involving this AMPA receptor modulator.

Quantitative Data Summary

The following table summarizes the effective dosages of this compound used in various rodent studies. It is crucial to note that the optimal dose can vary depending on the specific animal model, the behavioral or physiological endpoint being measured, and the administration route.

| Rodent Species | Dosage Range | Administration Route | Vehicle | Experimental Model / Purpose | Key Outcomes | Citations |

| Rat (Male Lister Hooded) | 5 - 40 mg/kg | Subcutaneous (s.c.) | Not Specified | Phencyclidine-induced cognitive deficit | 10 and 20 mg/kg doses significantly improved extradimensional shift deficits. | [1] |

| Rat | 35 mg/kg | Intraperitoneal (i.p.) | 25% w/v 2-hydroxypropyl-β-cyclodextrin in saline | Spatial short-term memory (Delayed-Nonmatch-to-Sample task) | Improved performance, particularly at longer delay intervals. | [2][3][4] |

| Rat | 10 - 70 mg/kg | Intraperitoneal (i.p.) | Cyclodextrin (B1172386) | Dose-effect studies on short-term memory | 35 mg/kg was found to be consistently effective; higher doses (50-70 mg/kg) led to animals failing to complete sessions. | [2] |

| Rat (Spared Nerve Injury model) | 10 - 40 mg/kg | Intraperitoneal (i.p.) | DMSO | Neuropathic and inflammatory pain | Dose-dependent decrease in mechanical and cold allodynia, with 20 mg/kg and 40 mg/kg being effective for mechanical allodynia. | [5] |

| Mouse | 5 mg/kg | Not Specified | Not Specified | Chronic ethanol (B145695) exposure-induced neurodegeneration and depressive-like behavior | Alleviated depressive-like behavior and attenuated neuroinflammation and apoptosis. | [6] |

Experimental Protocols

Cognitive Enhancement in Rats (Delayed-Nonmatch-to-Sample)

This protocol is based on studies investigating the effects of this compound on short-term memory.[2][4]

Objective: To assess the effect of this compound on spatial short-term memory using a delayed-nonmatch-to-sample (DNMS) task.

Animals: Adult male rats.

Drug Preparation:

-

Prepare a 25% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline (0.9%).

-

Dissolve this compound powder in the cyclodextrin vehicle to achieve a final concentration of 35 mg/mL.

-

Sonicate the solution to ensure complete dissolution. Prepare fresh daily.

Administration:

-

Administer this compound solution intraperitoneally (i.p.) at a volume of 1 mL/kg body weight to achieve a final dose of 35 mg/kg.

-

Administer the drug approximately 5 minutes before the start of the behavioral testing session.

-

The control group should receive an equivalent volume of the cyclodextrin vehicle.

Behavioral Testing (DNMS Task):

-

Rats are trained on a spatial DNMS task where they must respond to a novel lever position after a variable delay period to receive a reward.

-

Once baseline performance is established, begin the drug administration phase.

-

A typical regimen involves alternating days of this compound and vehicle administration to assess both acute and potential carryover effects.

-

Record and analyze performance metrics such as the percentage of correct responses, particularly at varying delay intervals (e.g., 6-35 seconds).

Analgesic Effects in a Rat Model of Neuropathic Pain

This protocol is adapted from studies evaluating the analgesic properties of this compound in the spared nerve injury (SNI) model.[5]

Objective: To determine the effect of this compound on mechanical and cold allodynia in a rat model of neuropathic pain.

Animals: Adult male rats that have undergone spared nerve injury (SNI) surgery.

Drug Preparation:

-

Dissolve this compound in Dimethyl sulfoxide (B87167) (DMSO) to the desired concentrations (e.g., for doses of 10, 20, and 40 mg/kg).

Administration:

-

Administer this compound solution intraperitoneally (i.p.) in a volume of 0.5-1 mL.

-

Injections are typically given 14 days after SNI surgery.

-

The control group receives an equivalent volume of DMSO.

Behavioral Testing:

-

Mechanical Allodynia:

-

Use von Frey filaments to assess the paw withdrawal threshold.

-

Apply filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.

-

Conduct testing before and at various time points after drug administration.

-

-

Cold Allodynia:

-

Apply a drop of acetone (B3395972) to the plantar surface of the hind paw.

-

Measure the duration of the paw withdrawal response.

-

Conduct testing before and after drug administration.

-

Signaling Pathways and Experimental Workflows

This compound is an ampakine, which acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][7] This modulation enhances glutamatergic neurotransmission. In the context of chronic ethanol-induced neurodegeneration, this compound has been shown to significantly diminish the inhibition of the ERK1/2-BDNF-TrkB pathway in the hippocampus.[6]

Diagram: this compound Mechanism of Action

Caption: Mechanism of action of this compound as a positive allosteric modulator of the AMPA receptor.

Diagram: Experimental Workflow for a Rodent Behavioral Study

Caption: A typical experimental workflow for a rodent behavioral study involving this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facilitative effects of the ampakine this compound on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMPAkines have novel analgesic properties in rat models of persistent neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPAkine this compound alleviated chronic ethanol exposure-induced neurodegeneration and depressive-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CX-516 - Wikipedia [en.wikipedia.org]

Application Notes and Protocol: Dissolving CX516 in DMSO for In Vitro Experiments

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the solubilization and preparation of CX516, a positive allosteric modulator of the AMPA receptor, for use in in vitro experimental settings.[1] this compound, also known as Ampalex, is utilized in research for conditions such as Alzheimer's disease, schizophrenia, and mild cognitive impairment.[1][2][3] Adherence to this protocol ensures proper dissolution, stability, and accurate concentration of this compound in dimethyl sulfoxide (B87167) (DMSO), facilitating reproducible and reliable experimental outcomes.

Physicochemical and Solubility Data

Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties. This data is essential for accurate stock solution calculations and ensuring solubility.

Table 1: Physicochemical Properties of this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₅N₃O |

| Molecular Weight | 241.29 g/mol |

| CAS Number | 154235-83-3 |

| Appearance | White to light yellow solid |

Table 2: Solubility and Storage of this compound

| Parameter | Details |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Maximum Solubility | 175 mg/mL (725.27 mM)[2][3] |

| Recommended Stock Conc. | 1 mM, 5 mM, 10 mM |

| Storage of Powder | -20°C (3 years), 4°C (2 years) |

| Storage of DMSO Stock | -80°C (2 years), -20°C (1 year) |

Source:[2][3][4] Note: The use of fresh, anhydrous (hygroscopic) DMSO is critical as absorbed moisture can significantly impact solubility.[3][4] Ultrasonic treatment may be required to achieve maximum solubility.[2][3]

Experimental Protocols

This section details the step-by-step methodology for preparing a stock solution of this compound in DMSO and subsequent dilution to working concentrations for cell-based assays.

Materials

-

This compound powder

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber, or opaque microcentrifuge tubes

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional, recommended for high concentrations)

-

Appropriate cell culture medium or experimental buffer

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.